(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

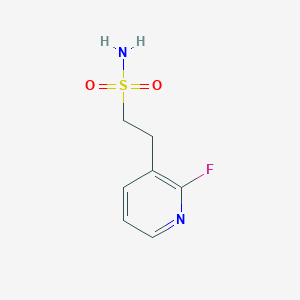

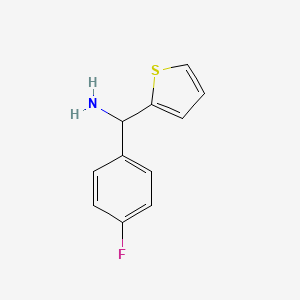

The compound “(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon being on opposite sides .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The nitrophenyl and pyridinyl groups are likely to contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions, and the compound could participate in various organic reactions due to the presence of the aromatic rings .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Efficient Synthesis of N-fused Heterocyclic Compounds : This compound is utilized in the synthesis of N-fused heterocyclic compounds, including derivatives like N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide. These compounds are synthesized through a five-component cascade reaction, highlighting its versatility in creating complex molecular structures (Hosseini & Bayat, 2019).

Formation of Square Grid Structures : It plays a role in the formation of square grid structures in coordination chemistry. For example, the self-assembly of tetranuclear Cu(II) and Ni(II) square grids have been reported using related pyrazole-based ligands (Mandal et al., 2011).

Corrosion Inhibition

- Corrosion Protection : Pyrazole-carbohydrazide compounds exhibit properties useful in corrosion protection of metals. Studies demonstrate their effectiveness in inhibiting corrosion, particularly in mild steel in acidic environments (Paul, Yadav, & Obot, 2020).

Coordination Chemistry

- Coordination Complexes with Metals : It's used in the synthesis of rare μ-di-σ pyrazole-based bridging keto carbonyl complexes with metals like Cd(II), highlighting its role in forming structurally diverse metal-organic frameworks (Das et al., 2015).

Sensor Development

- Fluorescence Probe Development : Pyrazole derivatives are employed in creating fluorescence probes for detecting ions like Al3+ and Fe3+. Such probes are based on the off-on-off sensor mechanism (Wei et al., 2022).

Biological Applications

Biological Evaluation and Docking Studies : This compound is also significant in the biological evaluation and molecular docking studies of pyrazoline derivatives, indicating its potential in the discovery of new pharmaceuticals (Ravula et al., 2016).

Metal-Organic Gels : It's used in the formation of toxic metal-organic gels, serving as a gelator for encapsulating toxic heavy metals, which is crucial in environmental remediation and waste management processes (Roy et al., 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is subsequently cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "pyridine-4-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |

Número CAS |

634886-37-6 |

Fórmula molecular |

C17H14N6O3 |

Peso molecular |

350.338 |

Nombre IUPAC |

3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+ |

Clave InChI |

GJTWXTOCXLOGSN-YBFXNURJSA-N |

SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)

![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)

![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)